molecular formula C11H11N3O4S B1416506 2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid CAS No. 892874-30-5

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid

Cat. No. B1416506
M. Wt: 281.29 g/mol
InChI Key: KSVAMMCIUJYEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were successfully synthesized and their structures were established by NMR and MS analysis .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid” are not detailed in the search results, related compounds have been studied for their reactivity .

Scientific Research Applications

  • Chemistry and Biochemistry

    • 1,2,4-Triazole compounds have been studied for their potential applications in various bioactive phenomena . They have been found to exhibit antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .
    • The methods of synthesis for these compounds vary, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .
    • The outcomes of these studies have shown promising results, with many of the synthesized compounds demonstrating proper selectivity against cancer cell lines .
  • Coordination Chemistry

    • 1,2,4-Triazole compounds have been used in the synthesis of coordination polymers . These polymers have been studied for their fluorescence properties .
    • The solvothermal method is commonly used for the synthesis of these coordination polymers .
    • The results of these studies have shown that these coordination polymers exhibit interesting structural properties and fluorescence properties .
  • Pharmacology

    • 1,2,4-Triazole compounds have been studied for their antibacterial and antifungal activities .
    • The methods of application for these compounds in pharmacological studies typically involve in vitro testing against various bacterial and fungal strains .
    • The outcomes of these studies have shown that many of these compounds exhibit promising antibacterial and antifungal activities .

Future Directions

The future research directions could involve further investigations on the scaffold of 1,2,4-triazole to harness its optimum antibacterial potential . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVAMMCIUJYEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653760
Record name [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid

CAS RN

892874-30-5
Record name [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 2
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 3
Reactant of Route 3
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 4
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 5
Reactant of Route 5
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Reactant of Route 6
Reactant of Route 6
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.